Debenzoylgalloylpaeoniflorin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

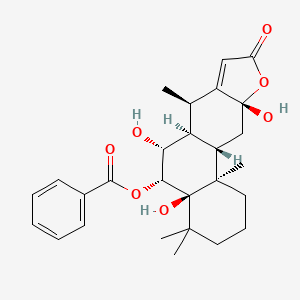

Debenzoylgalloylpaeoniflorin is a natural compound known for its potential in studying various inflammation-related ailments, including rheumatoid arthritis and diverse dermatological afflictions . It is a highly potent and versatile compound .

Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 528.463 . It’s important to note that the physical and chemical properties of a compound can be influenced by its molecular structure .Applications De Recherche Scientifique

Preparative Purification for Pharmaceutical and Functional Food Applications : PF, a major component of Paeonia species, shows properties like improving blood circulation and immunoregulating functions. An efficient method for preparative purification of PF from white peony rhizome has been developed, potentially facilitating its application in functional foods and pharmaceuticals (Wang et al., 2012).

Protective Effects Against Oxidative Stress : PF, derived from Paeonia lactiflora Pall., demonstrates protective effects against hydrogen peroxide-induced oxidative damage in human umbilical vein endothelial cells. This suggests its potential application in treating vascular diseases associated with oxidative stress (Chen et al., 2011).

Potential in Cancer Treatment : Several benzothiazoles, chemically related to Debenzoylgalloylpaeoniflorin, have been identified with potent and selective antitumor properties. These compounds, including fluorinated 2-arylbenzothiazoles, have shown promising results in inhibiting the growth of various cancer cell lines, making them potential candidates for cancer imaging and therapy (Wang et al., 2006).

Radiolabeling for Imaging Tracers : The development of radiolabeling techniques for fluorinated benzothiazoles has been explored, enhancing their potential as probes for imaging tyrosine kinase in cancers through positron emission tomography (PET) (Wang et al., 2006).

Monoterpene Glycosides for Cell Protection : Compounds related to this compound, such as monoterpene glycosides from Paeonia suffruticosa, have shown protective effects against radiation-induced cell death in HEK293 cells, suggesting their potential in radiation protection (He et al., 2012).

Mécanisme D'action

Target of Action

Debenzoylgalloylpaeoniflorin’s primary targets appear to be the AMP-activated protein kinase (AMPK) and activating transcription factor 2 (ATF2) . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low . ATF2 is a transcription factor that is a member of the leucine zipper family of DNA-binding proteins .

Mode of Action

This compound interacts with its targets through the AMPK/miR-299-5p/ATF2 axis . It appears to regulate this axis, thereby inhibiting the proliferation and metastasis of non-small cell lung cancer cells . Specifically, it has been observed to decrease ATF2 mRNA and protein levels in A549 cells .

Biochemical Pathways

The compound affects the AMPK signaling pathway . This pathway is involved in the regulation of energy balance and is activated by increases in the cellular AMP:ATP ratio . This compound’s regulation of the AMPK/miR-299-5p/ATF2 axis suggests it may influence this pathway and its downstream effects .

Result of Action

This compound has been observed to have significant cytotoxic effects on A549 cells and H1299 cells, inhibiting their clonality, invasion, and metastasis . It also inhibited the tumor growth of non-small cell lung cancer cell mouse xenografts in vivo . These results suggest that the compound’s action leads to molecular and cellular effects that inhibit the proliferation and metastasis of non-small cell lung cancer cells .

Analyse Biochimique

Biochemical Properties

It is known that Debenzoylgalloylpaeoniflorin interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to have significant cytotoxic effects on A549 cells and H1299 cells, which are types of non-small cell lung cancer cells . It inhibits the clonality, invasion, and metastasis of these cells in vitro . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the regulation of the miR-299-5p/ATF2 axis in A549 cells via the AMPK signaling pathway . This regulation results in the inhibition of the proliferation and metastasis of non-small cell lung cancer cells .

Temporal Effects in Laboratory Settings

It is known that this compound has long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with various enzymes and cofactors

Transport and Distribution

It is known that this compound interacts with various transporters or binding proteins

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

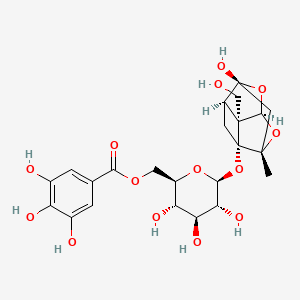

IUPAC Name |

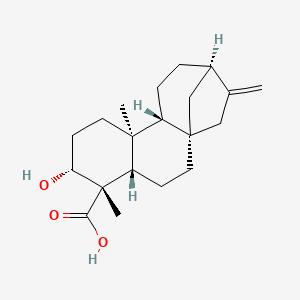

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O14/c1-20-6-22(32)12-4-23(20,21(12,7-24)19(36-20)37-22)35-18-16(30)15(29)14(28)11(34-18)5-33-17(31)8-2-9(25)13(27)10(26)3-8/h2-3,11-12,14-16,18-19,24-30,32H,4-7H2,1H3/t11-,12-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMDOEIOARUSRC-PUFBVGNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.